REACTION_CXSMILES
|
C([O:8][C:9]1[CH:18]=[C:17]2[C:12]([C:13]([OH:20])=[CH:14][C:15](=[O:19])[O:16]2)=[CH:11][CH:10]=1)C1C=CC=CC=1>[Pd].CO>[OH:20][C:13]1[C:12]2[C:17](=[CH:18][C:9]([OH:8])=[CH:10][CH:11]=2)[O:16][C:15](=[O:19])[CH:14]=1
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC1=CC=C2C(=CC(OC2=C1)=O)O
|
Name
|
|
Quantity
|
0.18 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
85 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the autoclave was purged with N2
|
Type
|
TEMPERATURE
|
Details
|
maintained at that pressure
|
Type
|
CUSTOM
|
Details
|
The exothermic reaction
|
Type
|
WAIT
|
Details
|
was carried out at ~50° C. for ~2hrs
|
Type
|
CUSTOM
|
Details
|
After the completion of hydrogenolysis, the reactor was flushed with N2
|
Type
|
ADDITION
|
Details
|
The mixture containing Pd/C
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered through a frit
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated to dryness and finally dried overnight at 45° C
|
Duration
|
8 (± 8) h
|
Name
|
|
Type
|
|
Smiles
|
OC1=CC(OC2=CC(=CC=C12)O)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |